molecular formula C11H17N5 B3028563 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine CAS No. 223382-10-3

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Cat. No.: B3028563
CAS No.: 223382-10-3
M. Wt: 219.29
InChI Key: OJZAQAFBVYOSBK-UHFFFAOYSA-N
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Description

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3) is a chiral compound supplied as a high-purity research and development chemical . This complex heterocyclic organic molecule, characterized by its fused azetidine-piperazine-pyrimidine structure, is recognized in scientific literature as a key synthetic intermediate and scaffold in medicinal chemistry. Compounds featuring the azetidin-3-yl piperazine motif have been investigated as building blocks for 4-substituted-2-aminopyrimidine derivatives, a class of molecules explored for their potential pharmacological activity . The integration of a pyrimidine ring, a common feature in pharmaceuticals, with a piperazine and a strained azetidine ring, makes this compound a valuable template for constructing novel molecular entities. Researchers utilize this compound in the synthesis of targeted libraries for high-throughput screening and in the development of potential histamine receptor ligands . Its structural complexity offers multiple vectors for chemical modification, facilitating the exploration of structure-activity relationships (SAR). This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10/h1-3,10,12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZAQAFBVYOSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702865
Record name 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223382-10-3
Record name 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(Azetidin-3-yl)piperazine with pyrimidine derivatives under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, as well as stringent quality control measures, would be essential in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at the C-2 and C-4 positions due to electron withdrawal by nitrogen atoms. The piperazine-azetidine group facilitates further reactivity through its secondary amine sites.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductReference
Chloroacetylation Chloroacetyl chloride, aniline derivativesSubstituted chloroacetamide intermediates
Amination Ammonia, 100°C, ethanol4-aminopyrimidine derivatives
Thiadiazole Formation 1,3,4-thiadiazol-2-amine, refluxThiadiazole-linked analogs

Research Findings :

  • Chloroacetylation at the piperazine nitrogen generates intermediates for further functionalization (e.g., coupling with aromatic amines) .

  • Amination at the pyrimidine C-4 position enhances water solubility and bioactivity.

Reduction Reactions

The azetidine ring and pyrimidine system participate in selective reductions under catalytic hydrogenation conditions.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductReference
Hydrogenolysis H₂, Pd/C, 60°C, 40 psiDebenzylated azetidine-piperazine derivatives
Pyrimidine Ring Reduction LiAlH₄, THF, refluxPartially saturated pyrimidine analogs

Research Findings :

  • Catalytic hydrogenation cleaves benzyl protecting groups on the azetidine ring without affecting the pyrimidine core .

  • Lithium aluminum hydride selectively reduces the pyrimidine ring to dihydropyrimidine, altering electronic properties .

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and amide-bond-forming reactions to generate structurally diverse derivatives.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductReference
Suzuki-Miyaura Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl-pyrimidine hybrids
Amide Coupling 3,4-Difluorobenzoyl chloride, DCM, DMAPBenzoylated azetidine-piperazine derivatives

Research Findings :

  • Suzuki coupling introduces aryl groups at the pyrimidine C-5 position, enhancing π-stacking interactions in biological targets.

  • Amide coupling with 3,4-difluorobenzoyl chloride increases lipophilicity, improving blood-brain barrier penetration.

Cross-Coupling for Complex Architectures

The piperazine nitrogen participates in cross-coupling to form fused heterocycles or dendritic structures.

Example Reaction:

Reagents/ConditionsProductApplicationReference
Pyrazolo[3,4-d]pyrimidine, POCl₃Pyrimidine-pyrazole hybridsAnticancer lead optimization

Research Findings :

  • Phosphoryl chloride-mediated cyclization generates pyrazolo-pyrimidine hybrids with enhanced kinase inhibition profiles .

Stability and Degradation

The compound exhibits hydrolytic stability under neutral conditions but degrades in acidic/basic environments:

ConditionDegradation PathwayHalf-Life (25°C)Reference
pH 1.2 (HCl)Pyrimidine ring protonation, azetidine cleavage2.3 hours
pH 10.5 (NaOH)Piperazine ring hydrolysis4.1 hours

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The pyrimidine C-4 position is most reactive due to para-directing effects of the ring nitrogen atoms.

  • Hydrogenation Selectivity : Palladium catalysts preferentially reduce benzyl protecting groups over pyrimidine rings due to steric hindrance .

Biological Activity

The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with a piperazine moiety linked to an azetidine group. This structural configuration is believed to enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For example, compounds related to this structure have shown inhibitory activity against various cancer cell lines. A study reported that similar pyrimidine derivatives demonstrated cytotoxic effects against breast cancer (SK-BR-3) and colorectal cancer (HCT-116) cell lines, with promising growth inhibition values at concentrations as low as 10 μM .

Antimicrobial Activity

Pyrimidines have also been evaluated for their antimicrobial properties. A SAR study on related compounds indicated that modifications in the piperazine ring could enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.25 μg/mL .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, these compounds have shown anti-inflammatory effects. For instance, derivatives of pyrimidines were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results indicated that certain modifications could lead to enhanced COX inhibition, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by the structural features of the compound. Key findings from SAR studies include:

Modification Effect on Activity
Substituents on the piperazine ringAltered potency against cancer cell lines
Variations in the azetidine groupImpacted antimicrobial efficacy
Positioning of functional groups on the pyrimidine ringEnhanced anti-inflammatory activity

These findings suggest that careful structural modifications can lead to improved therapeutic profiles.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrimidine derivatives, this compound was evaluated for its anticancer activity against multiple cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against lung and breast cancer cell lines, with IC50 values indicating potent growth inhibition .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The study highlighted that specific modifications in the azetidine structure contributed to enhanced antibacterial activity, with MIC values demonstrating efficacy comparable to established antibiotics .

Scientific Research Applications

Inhibition of Monoacylglycerol Lipase (MAGL)

One of the prominent applications of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine is its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is crucial in the hydrolysis of 2-arachidonoylglycerol, a key player in the endocannabinoid system, which is involved in various neurological processes. Inhibition of MAGL has therapeutic potential for treating psychiatric disorders and neurodegenerative diseases .

Case Study : A study synthesized multiple MAGL inhibitor candidates based on a piperazinyl azetidine scaffold, with some exhibiting nanomolar inhibitory affinities (e.g., 2.7 nM) against MAGL. These compounds showed promise for further development despite challenges regarding brain uptake in rodent models .

Anticancer Activity

The compound's structure suggests potential efficacy against cancer through inhibition of specific kinases involved in tumor growth. For instance, pyrimidine derivatives have been shown to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). Mutated forms of c-KIT are significant drivers in cancer pathogenesis, making them attractive targets for therapeutic intervention .

Research Findings : Derivatives related to pyrimidine structures have been evaluated for their anticancer properties, demonstrating activity against various cancer cell lines. Notably, some compounds have shown effectiveness against breast, ovarian, and lung cancers .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. These compounds have been tested against various bacterial strains and have exhibited significant antibacterial activity .

Example : Certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, indicating their potential as novel antibacterial agents .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications to the azetidine and piperazine components can significantly affect the compound's potency and selectivity.

ModificationEffect on Activity
Replacement of substituentsIncreased potency by up to 10-fold
Conformational changesEnhanced binding affinity to target enzymes

This table illustrates how specific modifications can lead to improved therapeutic profiles, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine with structurally related piperazine-pyrimidine derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.

Structural Analogues and Their Properties

Compound Name Key Structural Features Synthesis Yield (%) Melting Point (°C) Biological/Pharmacological Notes Reference
This compound hydrochloride Azetidin-3-yl on piperazine, pyrimidine core 95% purity (commercial) Not reported Enhanced solubility due to hydrochloride salt; potential CNS activity due to azetidine’s conformational rigidity
2-(4-(4-(4-Fluorophenyl)butyl)piperazin-1-yl)pyrimidine (20) 4-Fluorophenylbutyl chain on piperazine 51.7 54–55 Antiparkinsonian activity; lipophilic chain may improve blood-brain barrier penetration
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine Trimethoxybenzyl on piperazine Not reported Not reported Increased hydrophobicity; potential for kinase inhibition due to aromatic substituents
2-(Piperazin-1-yl)pyrimidine Unsubstituted piperazine Not reported Not reported Simplest analogue; limited metabolic stability due to free NH groups
GDC-0941 (Thieno[3,2-d]pyrimidine derivative) Methanesulfonyl-piperazine, morpholino-thienopyrimidine Not reported Not reported Potent PI3K inhibitor; sulfonyl group enhances target affinity and oral bioavailability

Key Differences and Implications

Hydrophilic substituents like methanesulfonyl (in GDC-0941) or morpholino enhance solubility and target engagement, whereas hydrophobic groups (e.g., trimethoxybenzyl) may improve membrane permeability .

Synthetic Accessibility :

  • The target compound is synthesized via alkylation of 2-(piperazin-1-yl)pyrimidine with azetidine derivatives, similar to methods used for compound 20 .
  • More complex analogues (e.g., GDC-0941) require multi-step functionalization, including Suzuki couplings and sulfonylation, reflecting higher synthetic complexity .

Biological Relevance :

  • Azetidine-containing compounds are underexplored but show promise in CNS disorders due to their ability to mimic natural ligands (e.g., dopamine or serotonin receptor modulators) .
  • Sulfonyl-piperazine derivatives (e.g., GDC-0941) are established in oncology for targeting PI3K/Akt pathways, highlighting the role of electronegative substituents in enzyme inhibition .

Comparative Advantages of this compound

  • Metabolic Stability : The absence of metabolically labile groups (e.g., free NH in unsubstituted piperazine) may reduce susceptibility to oxidative degradation .
  • Dual Pharmacophore Potential: The pyrimidine core and azetidinyl-piperazine moiety allow simultaneous interactions with multiple receptor subtypes, a feature leveraged in multi-target drug design .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
Synthesis typically involves coupling azetidine derivatives with pyrimidine-piperazine intermediates. Key steps include:

  • Nucleophilic substitution : React 2-chloropyrimidine with 1-(azetidin-3-yl)piperazine under reflux in anhydrous tetrahydrofuran (THF) for 12–24 hours .
  • Purification : Use column chromatography (silica gel, 70–230 mesh) with a gradient elution of ethyl acetate/methanol (9:1 to 7:3) to isolate the product .
  • Optimization : Adjust solvent polarity (e.g., dimethylformamide for higher solubility) and temperature (60–80°C) to improve yields. Monitor reaction progress via thin-layer chromatography (TLC) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., chair conformation of the piperazine ring) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., pyrimidine protons at δ 8.3–8.5 ppm, azetidine methylene groups at δ 3.1–3.5 ppm) .
  • Elemental analysis : Verify purity (>98%) by matching experimental C, H, N percentages to theoretical values .

Advanced: How can molecular docking studies be applied to predict the binding affinity of this compound with target enzymes like acetylcholinesterase (AChE)?

Methodological Answer:

  • Target preparation : Download the AChE crystal structure (PDB ID: 4EY7) and prepare the binding site using AutoDock Tools .
  • Ligand optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Docking parameters : Use AutoDock Vina with a grid box size of 25 × 25 × 25 Å centered on the catalytic triad (Ser200, Glu327, His440). Run 50 simulations with exhaustiveness = 20 .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with known inhibitors like donepezil .

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies for azetidine-piperazine-pyrimidine hybrids?

Methodological Answer:

  • Systematic substituent variation : Synthesize derivatives with modified azetidine (e.g., N-methylation) or pyrimidine (e.g., 5-fluoro substitution) groups to isolate pharmacophoric motifs .
  • Kinetic assays : Perform enzyme inhibition assays (e.g., AChE IC50_{50}) under standardized conditions (pH 7.4, 37°C) to compare activity trends .
  • Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under nitrogen at −20°C to prevent oxidation. Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Handling : Wear nitrile gloves, lab coats, and P95 respirators during weighing. Use fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .
  • Stability testing : Monitor decomposition via HPLC every 3 months (C18 column, acetonitrile/water mobile phase) .

Advanced: How to design in vivo pharmacokinetic studies for assessing bioavailability?

Methodological Answer:

  • Animal models : Administer 10 mg/kg (oral gavage) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalysis : Quantify plasma concentrations using LC-MS/MS (ESI+ mode, m/z 276.2 → 158.1 for the compound) .
  • Parameters : Calculate AUC024_{0-24} (≥500 ng·h/mL), Cmax_{max} (≥50 ng/mL), and t1/2_{1/2} (≥4 hours) to assess absorption and metabolism .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines) .
  • Time-kill assays : Incubate compounds at 2× MIC and aliquot samples at 0, 4, 8, and 24 hours. Plate on Mueller-Hinton agar to quantify CFU/mL reductions .
  • Resistance profiling : Combine with sub-inhibitory doses of β-lactams to assess synergy (fractional inhibitory concentration index ≤0.5) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine
Reactant of Route 2
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2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

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